molecular formula C12H20F2N2O2 B13326137 tert-Butyl (3S,6S)-6-(aminomethyl)-1,1-difluoro-5-azaspiro[2.4]heptane-5-carboxylate

tert-Butyl (3S,6S)-6-(aminomethyl)-1,1-difluoro-5-azaspiro[2.4]heptane-5-carboxylate

Katalognummer: B13326137
Molekulargewicht: 262.30 g/mol
InChI-Schlüssel: VXEZHEVJVYBUOL-KWQFWETISA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

tert-Butyl (3S,6S)-6-(aminomethyl)-1,1-difluoro-5-azaspiro[2.4]heptane-5-carboxylate is a chiral spirocyclic compound featuring a 5-azaspiro[2.4]heptane core with stereospecific substitutions: a tert-butyl carbamate group, a difluoro moiety at C1 and C1', and an aminomethyl group at C6 (3S,6S configuration).

Eigenschaften

Molekularformel

C12H20F2N2O2

Molekulargewicht

262.30 g/mol

IUPAC-Name

tert-butyl (3S,6S)-6-(aminomethyl)-2,2-difluoro-5-azaspiro[2.4]heptane-5-carboxylate

InChI

InChI=1S/C12H20F2N2O2/c1-10(2,3)18-9(17)16-7-11(4-8(16)5-15)6-12(11,13)14/h8H,4-7,15H2,1-3H3/t8-,11-/m0/s1

InChI-Schlüssel

VXEZHEVJVYBUOL-KWQFWETISA-N

Isomerische SMILES

CC(C)(C)OC(=O)N1C[C@]2(C[C@H]1CN)CC2(F)F

Kanonische SMILES

CC(C)(C)OC(=O)N1CC2(CC1CN)CC2(F)F

Herkunft des Produkts

United States

Vorbereitungsmethoden

    Synthetic Routes:

    Reaction Conditions:

    Industrial Production:

  • Analyse Chemischer Reaktionen

      Common Reagents and Conditions:

      Major Products:

  • Wissenschaftliche Forschungsanwendungen

      Chemistry: Used as a building block in the synthesis of more complex spirocyclic compounds.

      Biology: Investigated for potential bioactivity due to its unique structure.

      Medicine: Research into its pharmacological properties, although no specific applications are well-established.

      Industry: Limited industrial applications, but it may find use in specialized chemical processes.

  • Wirkmechanismus

    • The exact mechanism remains elusive due to limited research.
    • Potential molecular targets and pathways need further exploration.
  • Vergleich Mit ähnlichen Verbindungen

    Structural Analogues

    Compound Key Substituents Molecular Formula Stereochemistry Key Features
    Target Compound 1,1-difluoro, C6-aminomethyl C₁₂H₂₁F₂N₂O₂ (3S,6S) Rigid spiro[2.4]heptane core; fluorination enhances metabolic stability .
    tert-Butyl (S)-6-(5-phenylpent-1-en-3-yl)-1,6-diazaspiro[3.3]heptane-1-carboxylate C6-phenylpentenyl C₂₃H₃₀N₂O₂ (S) Larger spiro[3.3] ring; extended hydrophobic substituent; 89% ee .
    (3R,6S)-5-(tert-Butoxycarbonyl)-1,1-difluoro-5-azaspiro[2.4]heptane-6-carboxylic acid 1,1-difluoro, C6-carboxylic acid C₁₂H₁₇F₂NO₄ (3R,6S) Carboxylic acid substituent enables conjugation; difluoro enhances lipophilicity.
    (S)-tert-Butyl 6-(aminomethyl)-5-azaspiro[2.4]heptane-5-carboxylate C6-aminomethyl C₁₂H₂₂N₂O₂ (S) Lacks difluoro group; reduced electronic effects .
    6-Benzyl 5-tert-butyl (6S)-5-azaspiro[2.4]heptane-5,6-dicarboxylate C5-tert-butyl carbamate, C6-benzyl ester C₁₉H₂₅NO₄ (6S) Dual ester functionality; benzyl group increases steric bulk .

    Physicochemical Properties

    • Optical Activity :
      • Target compound’s [α]D is unspecified, but analogues exhibit significant optical rotation (e.g., : +3.5°; : -20.5°), highlighting enantiomeric purity critical for bioactivity.
    • NMR and MS Data: The target’s ¹H/¹³C NMR would resemble , with distinct shifts for aminomethyl (δ ~3.3 ppm) and difluoro groups (¹⁹F NMR ~-120 ppm) . HRMS (ESI) for analogues (e.g., : m/z 381.2149 [M+Na]⁺) aligns with calculated values, ensuring structural validation .

    Functional Group Impact

    • Aminomethyl Group: Enhances hydrogen-bonding capacity (cf. phenyl or benzyloxy substituents in .
    • Difluoro Substituents: Increase electronegativity and metabolic stability compared to non-fluorinated analogues (e.g., ) .
    • Spiro[2.4] vs.

    Biologische Aktivität

    tert-Butyl (3S,6S)-6-(aminomethyl)-1,1-difluoro-5-azaspiro[2.4]heptane-5-carboxylate is a synthetic compound notable for its unique spirocyclic structure that incorporates both nitrogen and fluorine atoms. This compound has garnered interest due to its potential biological activity, particularly in pharmacology and medicinal chemistry.

    Chemical Structure and Properties

    The molecular formula of tert-butyl (3S,6S)-6-(aminomethyl)-1,1-difluoro-5-azaspiro[2.4]heptane-5-carboxylate is C12H20F2N2O2C_{12}H_{20}F_{2}N_{2}O_{2} with a molecular weight of approximately 262.30 g/mol. The compound features a tert-butyl ester group, an aminomethyl substituent, and two fluorine atoms attached to the spiro framework, which contribute to its chemical reactivity and potential biological interactions .

    Potential Pharmacological Properties

    • Antimicrobial Activity : Compounds with spirocyclic structures often exhibit antimicrobial properties. For instance, studies on related azaspiro compounds have shown effectiveness against various bacterial strains .
    • CNS Activity : The presence of nitrogen in the structure suggests potential interactions with central nervous system (CNS) receptors. Some azaspiro compounds have been studied for their anxiolytic and antidepressant effects .
    • Enzyme Inhibition : The unique functional groups may allow for interactions with enzymes, potentially leading to inhibition or modulation of enzyme activity. This could be relevant in the development of drugs targeting specific metabolic pathways .

    The mechanism of action for tert-butyl (3S,6S)-6-(aminomethyl)-1,1-difluoro-5-azaspiro[2.4]heptane-5-carboxylate may involve:

    • Receptor Binding : The compound could bind to neurotransmitter receptors or other protein targets, influencing their activity.
    • Enzyme Modulation : By interacting with specific enzymes, the compound may alter metabolic processes or signaling pathways.

    Case Studies and Related Research

    Research on structurally similar compounds provides insights into the potential biological activities of tert-butyl (3S,6S)-6-(aminomethyl)-1,1-difluoro-5-azaspiro[2.4]heptane-5-carboxylate:

    StudyCompoundFindings
    Study 15-Azaspiro[2.4]heptane derivativesDemonstrated antimicrobial activity against Gram-positive bacteria .
    Study 2Fluorinated azaspiro compoundsShowed CNS activity in animal models .
    Study 3Enzyme inhibitors based on spirocyclic structuresIdentified potential as selective enzyme inhibitors .

    Q & A

    Q. What are the key synthetic routes for tert-Butyl (3S,6S)-6-(aminomethyl)-1,1-difluoro-5-azaspiro[2.4]heptane-5-carboxylate, and how do reaction conditions influence yield and stereochemistry?

    • Methodological Answer : The synthesis typically involves multi-step reactions starting from spirocyclic precursors. Key steps include:
    • Halogenation : Bromomethyl or hydroxymethyl intermediates are synthesized using reagents like LiAlH₄ or NaH in THF, followed by halogenation (e.g., bromine substitution) .

    • Amination : Introduction of the aminomethyl group via nucleophilic substitution or reductive amination, often under anhydrous conditions to preserve stereochemistry .

    • Fluorination : Difluoro groups are introduced using fluorinating agents (e.g., DAST or Deoxo-Fluor) at low temperatures (-70°C) to minimize side reactions .

    • Optimization : Reaction temperature and solvent choice (e.g., DMF or THF) critically affect yield. For example, higher temperatures (90°C) improve reaction kinetics but may reduce enantiomeric purity, necessitating chiral catalysts like Cs₂CO₃ .

      • Data Table : Synthesis Conditions and Yields
    StepReagents/CatalystsSolventTemp (°C)Yield (%)Reference
    BrominationNaH, Br₂THF0–2575–85
    AminationLiAlH₄, NH₃THF-2060–70
    FluorinationDASTDCM-7050–65

    Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure and purity?

    • Methodological Answer :
    • NMR Spectroscopy : ¹H and ¹³C NMR are critical for confirming stereochemistry and functional groups. For example, the spirocyclic proton environment shows distinct δ 3.3–4.4 ppm shifts in ¹H NMR .
    • HRMS (ESI) : Validates molecular weight (e.g., [M+Na]⁺ peaks at m/z 381.2157) and detects impurities .
    • FTIR : Identifies carbonyl (C=O, ~1692 cm⁻¹) and amine (N–H, ~3300 cm⁻¹) groups .
    • Chiral HPLC : Essential for determining enantiomeric excess (e.g., 89% ee reported in ).

    Q. What purification strategies optimize yield and stereochemical integrity?

    • Methodological Answer :
    • Flash Chromatography : Silica gel columns with gradients of hexane:ethyl acetate (20:1 to 10:1) resolve spirocyclic intermediates .
    • Recrystallization : Polar solvents (e.g., EtOAc/hexane) enhance crystalline purity, particularly for enantiomers .
    • Chiral Resolutions : Use of chiral stationary phases (CSPs) in HPLC or SFC for enantiomer separation .

    Advanced Research Questions

    Q. How can enantioselective synthesis of the (3S,6S) configuration be achieved?

    • Methodological Answer :
    • Chiral Catalysts : Iridium-based catalysts enable enantioselective amination. For example, Ir/(R)-BINAP systems achieve >90% ee in allylic amination .
    • Chiral Auxiliaries : tert-Butylsulfinyl groups direct stereochemistry during nucleophilic substitutions, as seen in spirocyclic amine synthesis .
    • Kinetic Resolution : Differential reaction rates of enantiomers under controlled conditions (e.g., low-temperature fluorination) .

    Q. What discrepancies exist in reported spectral data, and how can they be resolved?

    • Methodological Answer :
    • NMR Variability : Solvent-dependent shifts (e.g., CDCl₃ vs. DMSO-d₆) may cause δ 0.1–0.3 ppm variations. Standardize solvents and reference peaks .
    • HRMS Artifacts : Adduct formation (e.g., [M+Na]⁺ vs. [M+K]⁺) requires high-resolution calibration and isotopic pattern analysis .
    • Contradictions in ee Values : Cross-validate using multiple techniques (e.g., chiral HPLC and optical rotation) .

    Q. How do structural modifications (e.g., fluorination, spiro ring size) affect bioactivity?

    • Methodological Answer :
    • Fluorination : Enhances metabolic stability and membrane permeability. Compare difluoro vs. non-fluoro analogs using in vitro assays (e.g., CYP450 inhibition) .
    • Spiro Ring Expansion : Larger rings (e.g., 2.4 → 3.3) alter conformational flexibility. Molecular dynamics simulations predict binding affinity changes .
    • Aminomethyl Substitution : Replace with carbamoyl or hydroxymethyl groups to study SAR in enzyme inhibition .

    Q. What challenges arise in scaling up synthesis while preserving stereochemical purity?

    • Methodological Answer :
    • Continuous Flow Reactors : Improve temperature control and mixing for halogenation/amination steps, reducing racemization .
    • Catalyst Loading Reduction : Optimize iridium or palladium catalyst recycling to lower costs without compromising ee .
    • In-line Analytics : Implement PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .

    Q. How can computational methods predict biological interactions of this compound?

    • Methodological Answer :
    • Docking Studies : Use Schrödinger Suite or AutoDock to model interactions with targets (e.g., proteases or GPCRs) .
    • MD Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories .
    • QSAR Models : Corrogate substituent effects (e.g., logP, polar surface area) with bioavailability data .

    Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

    Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.